Mercuric Chloride

Overview

Description

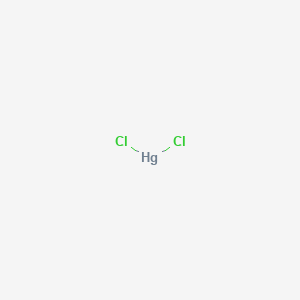

Mercuric chloride, also known as mercury(II) chloride, is a chemical compound with the formula HgCl₂. It is a highly toxic and corrosive substance that appears as a white crystalline solid. Historically, it has been used in various applications such as a disinfectant, antiseptic, fungicide, and wood preservative . Due to its toxicity, its use has been significantly reduced in modern times.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercuric chloride can be synthesized through several methods:

- Mercury reacts with chlorine gas to form this compound:

Direct Chlorination: Hg+Cl2→HgCl2

Adding hydrochloric acid to a hot, concentrated solution of mercury(I) nitrate:Reaction with Hydrochloric Acid: Hg2(NO3)2+4HCl→2HgCl2+2H2O+2NO2

Heating Mercury(II) Sulfate with Sodium Chloride: This method produces volatile this compound, which can be separated by sublimation.

Industrial Production Methods: Industrially, this compound is produced by heating a mixture of mercury(II) sulfate and sodium chloride. The volatile this compound is then collected by sublimation .

Chemical Reactions Analysis

Mercuric chloride undergoes various chemical reactions, including:

- this compound can be reduced to elemental mercury by reducing agents such as tin(II) chloride:

Oxidation and Reduction: HgCl2+SnCl2→Hg+SnCl4

It reacts with ammonia to form mercury(II) amidochloride and elemental mercury:Substitution Reactions: HgCl2+2NH3→HgNH2Cl+NH4Cl

Formation of Complexes: this compound forms complexes with various ligands, such as thiocyanate ions to produce mercuric thiocyanate.

Scientific Research Applications

Industrial Applications

1.1 Chemical Synthesis and Catalysis

-

Catalyst for Vinyl Chloride Production : Mercuric chloride is primarily used as a catalyst in the conversion of acetylene to vinyl chloride, a precursor for polyvinyl chloride (PVC) production. The reaction can be summarized as follows:

- Amalgamation Reactions : In organic synthesis, this compound is used to form amalgams with metals like aluminum and zinc. These amalgams exhibit unique reactivity not seen in the metals alone, making them useful in various chemical reactions, such as the Barbier reaction .

1.2 Wood Preservation and Antiseptic Uses

- This compound serves as a wood preservative due to its fungicidal properties. It is also employed in antiseptics and disinfectants for its ability to kill bacteria and fungi .

1.3 Analytical Chemistry

- In analytical chemistry, this compound is utilized as a reagent for various reactions, including the determination of sulfide concentrations. It can stabilize certain chemicals and analytical samples during testing .

Medical Applications

2.1 Antiseptic and Disinfectant

- Historically, this compound was widely used as an antiseptic for treating wounds and infections due to its potent antimicrobial properties. However, its use has declined due to toxicity concerns .

2.2 Case Studies of Poisoning

- A documented case of acute this compound poisoning highlighted its severe health implications. A 21-year-old woman ingested 5 g of the compound in a suicide attempt, leading to acute kidney failure and requiring intensive medical intervention with specific antidotes . This case underscores the compound's toxicity and the importance of medical awareness regarding its use.

Environmental Applications

3.1 Toxicological Studies

- Research has shown that this compound has significant toxic effects on aquatic organisms. For instance, studies on Scenedesmus quadricauda demonstrated that exposure to varying concentrations of this compound adversely affected growth rates, photosynthetic pigment content, and enzyme activities . Such findings are critical for understanding the environmental impact of mercury compounds.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Industry | Catalyst in vinyl chloride production | Key role in PVC manufacturing |

| Amalgamation reactions | Enhances reactivity of metals | |

| Medical Field | Antiseptic and disinfectant | Historical use; now limited due to toxicity |

| Treatment of poisoning | Requires immediate medical intervention | |

| Environmental Science | Toxicological impact studies | Significant effects on aquatic life |

| Research on bioaccumulation | Important for ecological risk assessments |

Mechanism of Action

Mercuric chloride exerts its toxic effects by binding to sulfhydryl groups in proteins, disrupting their structure and function. This binding leads to the inhibition of essential enzymes and the disruption of cellular processes. It also induces the production of free radicals, causing oxidative stress and cellular damage .

Comparison with Similar Compounds

Mercuric chloride can be compared with other mercury compounds such as:

Mercury(I) Chloride (Hg₂Cl₂):

Mercury(II) Bromide (HgBr₂): Similar in structure and properties to this compound but with different reactivity.

Mercury(II) Iodide (HgI₂): Known for its bright red color and used in different applications compared to this compound.

This compound is unique due to its high solubility in water and its ability to form various complexes, making it versatile in different chemical reactions and applications .

Biological Activity

Mercuric chloride (HgCl₂) is a highly toxic inorganic compound of mercury, known for its potent biological effects on various organisms, including humans. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Toxicological Effects

This compound exposure has been linked to a range of toxicological effects, primarily affecting the kidneys, nervous system, and gastrointestinal tract.

1. Kidney Damage

This compound is notorious for causing nephrotoxicity. Studies have shown that exposure can lead to acute kidney injury characterized by symptoms such as oliguria and proteinuria. In animal models, significant renal damage has been observed following administration of this compound, with histopathological changes indicating tubular necrosis and glomerular damage .

2. Neurotoxicity

In addition to renal toxicity, this compound poses significant risks to the nervous system. Clinical cases have reported neurological symptoms such as dizziness, cognitive disturbances, and peripheral neuropathy following acute poisoning. The compound can cross the blood-brain barrier, leading to severe neurotoxic effects .

3. Gastrointestinal Effects

Acute ingestion of this compound results in severe gastrointestinal distress, including nausea, vomiting (often blood-stained), abdominal pain, and diarrhea. These symptoms are indicative of mucosal necrosis and gastrointestinal hemorrhage .

The biological activity of this compound is primarily mediated through oxidative stress and disruption of cellular homeostasis.

- Oxidative Stress : this compound induces the generation of reactive oxygen species (ROS), leading to oxidative damage in various tissues. This is evidenced by increased levels of malondialdehyde (MDA) and decreased glutathione levels in affected cells .

- Enzyme Inhibition : The compound inhibits key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, exacerbating oxidative stress and cellular damage .

- DNA Damage : Research indicates that this compound can cause DNA strand breaks and chromosomal aberrations in vitro, contributing to its carcinogenic potential .

Case Studies

Case Study 1: Acute Poisoning

A notable case involved a 19-year-old female who ingested 2–4 g of this compound with subsequent symptoms including abdominal pain and bloody diarrhea. She was treated with dimercaprol chelation therapy, leading to gradual recovery over several days .

Case Study 2: Severe Renal Failure

Another case documented a 21-year-old woman who ingested 5 g of this compound. She presented with acute renal failure and gastrointestinal bleeding. Treatment included continuous renal replacement therapy and chelation with DMPS (dimercapto-1-propanesulfonic acid). The patient showed significant improvement after intensive treatment .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

| Study/Case | Dosage | Main Findings | Symptoms Observed |

|---|---|---|---|

| Study on Rats | 0.5 - 5 mg/kg | Induced nephrotoxicity; increased MDA levels | Oliguria, proteinuria |

| Case Report (2013) | 2 - 4 g | Successful recovery post-chelation | Nausea, vomiting, abdominal pain |

| Case Report (2023) | 5 g | Severe renal failure; treated with DMPS | Gastrointestinal bleeding, acute kidney injury |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of mercuric chloride relevant to laboratory handling?

this compound (HgCl₂) is a linear triatomic molecule with a molecular weight of 271.50–271.52 g/mol, density of 5.43–9.8 g/cm³ (depending on crystalline form), and melting/boiling points of 276°C and 304°C, respectively . It sublimes readily and is slightly soluble in water. Impurities like mercurous chloride (Hg₂Cl₂) may occur during synthesis, requiring purification via recrystallization for analytical applications . Its stability in organic solvents (e.g., methanol) and reactivity with proteins necessitate inert storage conditions to avoid unintended reactions .

Q. What safety protocols are essential when handling this compound in research settings?

Researchers must use engineering controls (fume hoods), PPE (nitrile gloves, lab coats, eye protection), and emergency showers/eyewashes . Airborne concentrations should be monitored, and urinary mercury levels (threshold: <0.02 mg/L) should be tested regularly for exposed personnel . Contaminated clothing must be discarded onsite, and decontamination protocols (e.g., 10% sodium thiosulfate solution) should be implemented for spills .

Q. How is this compound used as a reagent in analytical chemistry and catalysis?

HgCl₂ acts as a hydrolysis agent in UV spectrophotometry for quantifying hexenuronic acid (HexA) in pulp, leveraging its selective reactivity and low UV interference above 250 nm . In catalysis, it facilitates acetylene-to-vinyl chloride conversion via intermediate HgCl₂-acetylene complexes, critical for synthesizing polyvinyl chloride (PVC) precursors . Standard protocols use 0.1–0.3% HgCl₂ solutions for sterilizing plant tissue cultures, though higher concentrations (>0.3%) risk oxidative damage to explants .

Advanced Research Questions

Q. How can researchers optimize sterilization protocols using this compound in plant tissue culture while minimizing toxicity?

Sterilization efficacy depends on HgCl₂ concentration, exposure time, and explant type. For Pinus taeda, 0.1% HgCl₂ for 10 minutes achieves 86% viability, while exceeding 0.3% increases oxidation and fungal contamination . Combining HgCl₂ with sodium hypochlorite (NaClO) reduces toxicity but requires pH adjustments to avoid tissue necrosis. Alternatives like copper sulfate (CuSO₄) are less toxic but may require longer exposure times .

Q. What methodological considerations are critical when designing experiments to assess this compound toxicity in aquatic organisms?

Dose-response studies must account for speciation (e.g., Hg²⁺ vs. HgCl₂ complexes) and bioaccumulation rates. For Sparus aurata, LC50 values correlate with HgCl₂ concentration (R² = 0.299), but variability arises from water hardness and organic matter content . Parallel experiments comparing HgCl₂ and HgS (mercuric sulfide) reveal 3–5× lower bioavailability for HgS due to reduced absorption . Nephrotoxicity assessments should include histopathology (tubular necrosis) and biomarkers like urinary β₂-microglobulin .

Q. How do molecular simulation techniques enhance understanding of this compound adsorption in environmental remediation studies?

Monte Carlo simulations show activated carbon with carboxyl groups achieves 2× higher HgCl₂ adsorption capacity than zeolite-X due to stronger van der Waals interactions. Slit-pore sizes >1.5 nm optimize uptake, while calcium hydroxide additives enhance selectivity by forming HgO complexes . Competitive adsorption with nitrogen requires pore-functionalization to mitigate interference .

Q. What analytical challenges arise in quantifying this compound interactions with organic compounds, and how can they be addressed?

HgCl₂ reacts with formic acid (HCOOH) to form formyl mercury chloride, complicating speciation analysis. UV-Vis and ion chromatography (IC) are preferred over titration due to precipitate interference . For enzyme studies, circular dichroism (CD) spectroscopy tracks HgCl₂-induced denaturation via cysteine residue binding, but requires <1 µM concentrations to avoid aggregation artifacts .

Q. How do researchers reconcile conflicting data on the renal toxicity of this compound compared to other mercury compounds?

Discrepancies arise from solubility differences: HgCl₂’s high bioavailability (50–80% absorption) causes acute tubular necrosis, while HgS (10–15% absorption) induces delayed glomerular damage . Chronic HgCl₂ exposure triggers immunologic kidney injury, measurable via anti-glomerular basement membrane antibodies, absent in HgS studies . Speciation analysis (XANES) and isotopic tracing (²⁰²Hg) are critical for mechanistic clarity .

Properties

IUPAC Name |

dichloromercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Hg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJROJCJINYWOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgCl2, Cl2Hg | |

| Record name | MERCURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0979 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric chloride appears as an odorless white crystalline solid. Density 5.4 g / cm3. Melting point 277 °C. Slightly volatile at ordinary temperatures. Can be sublimed unchanged. Corrosive to the mucous membranes. Toxic by inhalation (dusts, etc.), ingestion, and skin absorption. Used in photography, disinfectants, wood preservatives, fungicides., White solid; [CHRIS], WHITE CRYSTALS OR POWDER. | |

| Record name | MERCURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0979 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

576 °F at 760 mmHg (EPA, 1998), 302 °C | |

| Record name | MERCURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/33 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0979 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), 6.9 g/100 cc water @ 20 °C, 48 G/100 CC WATER @ 100 °C, 33 G/100 CC ALCOHOL @ 25 °C, 4 G/100 CC ETHER, For more Solubility (Complete) data for MERCURIC CHLORIDE (9 total), please visit the HSDB record page., Solubility in water, g/l at 20 °C: 69 (moderate) | |

| Record name | MERCURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/33 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0979 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.44 at 77 °F (EPA, 1998) - Denser than water; will sink, 5.6 @ 20 °C, 5.4 g/cm³ | |

| Record name | MERCURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/33 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0979 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

9.8 g/cu cm | |

| Record name | MERCURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/33 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 277.16 °F (EPA, 1998), 1 MM HG @ 136.2 °C, Vapor pressure, Pa at 20 °C: 0.1 | |

| Record name | MERCURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/33 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0979 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Unilateral nephrectomy induces a dramatic change in single-kidney structure and function. Therefore, the effects of nephrotoxins may be altered. To evaluate this possibility, mercuric chloride (2 mg/kg, subcutaneous was given to male, Sprague-Dawley rats 2 days following either unilateral nephrectomy or sham surgery. Nonoliguric acute renal failure developed and was qualitatively similar in both groups. Glomerular filtration rate reached a nadir on day 2 and was reduced to a greater extent in the unilateral nephrectomy group. Furthermore, recovery of glomerular filtration was slower and occurred to lesser extent by day 10 in the animals subjected to unilateral nephrectomy. Evidence of significant tubular dysfunction was present during the acute phase in both groups, as reflected by changes in the fractional excretion of sodium or lysozyme. Persistent tubular dysfunction was noted on day 10 in both the sham and unilateral nephrectomy groups, but the degree of dysfunction was greater in the unilateral nephrectomy animals. The in vitro uptake of organic ions by renal cortical slices was reduced 24 hr following the injection of mercuric chloride although no difference was seen between the experimental groups. Merury content within renal cortex was not increased in the unilateral nephrectomy group at 1 or 3 hr but was higher 24 hr postinjection. Total urinary mercury excretion during the first day was not altered by unilateral nephrectomy although single-kidney excretion was increased dramatically., Six day old rats were treated subcutaneously with the proximal tubule toxicant mercuric chloride (1 or 3.2 mg/kg) or saline. Twenty four hours later, when evidence of mercury nephrotoxicity is detectable, creatinine clearance, and the fractonal excretion of water and various components of the filtrate were determined using a 2 hr clearance priod immediately after injection of a diuretic. The effects of mercury (3.2 mg/kg) were consistent with its ability to cause acute renal failure and proximal tubular necrosis and also indicated an apparent disruption of the cycling of urea in the nephron. A decrease in the fractional excretion of water, combined sodium and potassium and total osmotic solutes indicated that the diuretic response tho acetazolamide was markedly attenuated in the mercuric chloride-treated pups whereas the responses to furosemide, chlorothiazide and amiloride were not altered by mercury treatment., Cultures of some aerobically grown strains of Salmonella typhimurium and Escherichia coli contain up to 24 uM extracellular glutathione ... in addition to having intracellular glutathione concentrations in the millimolar range. The addition of 26 uM glutathione to cultures of S typhimurium strain TA1534 partially protected the bacteria from the toxic effects causing growth delay by 54 uM N-methyl-N'-nitro-N-nitrosoguanidine. ... The addition of micromolar glutathione to cultures of an Escherichia coli glutathione strain protected the cells from growth inhibition by micromolar concentrations of mercuric chloride, methyl mercuric chloride, silver nitrate, cisplatin, cadmium chloride, cadmium sulfate, and iodoacetamide. In the cases of mercuric chloride, cisplatin, N-methyl-N'nitro-nitorsoguanidine, silver nitrate, and iodoacetamide, reaction products with glutathione were detected by paper chromatography., As manifest by tubular collapse and the virtual absence of flow into the glomerulotubular junction, filtration in most nephrons (SNGFR) of rats poisoned with 9 mg/kg body wt mercuric chloride 16 to 28 hours earlier was virtually absent. Arterial colloid osmotic pressure and Bowman's space pressure were modestly depressed (p < 0.05) and mean blood pressure was reduced from 115 +/- mm mercury (SEM) to 97 +/- 1 mm mercury (p < 0.001). Glomerular capillary hydraulic pressure (Pg), 25.6 +/- 1.3 mm mercury was some 24 mm mercury lower than control (p < 0.001) and yielded a net afferent effective filtration pressure (Pnet) of 4.1 +/- 1.2 mm mercury. Excluding three rats with values greater than 10 mm mercury net afferent effective filtration pressure averaged 2.0 +/- 0.9 mm mercury (n= 7 rats) versus 20.0 +/- 1.8 mm mercury in controls (n= 10, p < 0.001), the former being statistically almost indistinguishable from 0 mm mercury and barely able to support any filtration. This decrease in Hg was caused by a major increase in preglomerular resistance and a reciprocal fall in efferent arteriolar resistance, the preglomerular resistance/efferent arteriolar resistance ratio of 7.2 +/- 0.8 being four fold higher than control (p < 0.001). Renocortical blood flow was not different from control (p > 0.2)., For more Mechanism of Action (Complete) data for MERCURIC CHLORIDE (11 total), please visit the HSDB record page. | |

| Record name | MERCURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/33 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Mercurous chloride | |

| Record name | MERCURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/33 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless rhombic crystals or white powder, White crystal or powder, White orthombic crystals | |

CAS No. |

7487-94-7 | |

| Record name | MERCURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7487-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric chloride [JAN:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercuric chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MERCURIC CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MERCURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/33 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0979 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

529 °F (EPA, 1998), 277 °C, 276 °C | |

| Record name | MERCURIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/33 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0979 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.